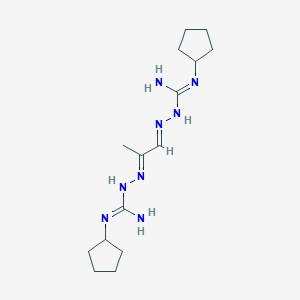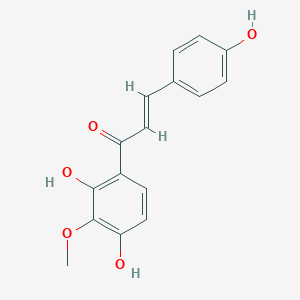
Kukulkanin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kukulkanin B is a peptide that has been recently discovered and is gaining attention in the scientific community due to its potential applications in various fields. The peptide is derived from the venom of the Mexican pit viper, Bothrops asper, and has shown promising results in various studies.
Mecanismo De Acción
Kukulkanin B exerts its effects by binding to specific receptors on the surface of cells. The peptide has been shown to bind to the integrin αvβ3 receptor, which is overexpressed in various types of cancer cells. Binding of Kukulkanin B to the integrin αvβ3 receptor results in the inhibition of cell proliferation and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Kukulkanin B has been shown to have various biochemical and physiological effects. The peptide has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis. In addition, Kukulkanin B has been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Kukulkanin B in lab experiments is that it is a naturally occurring peptide and is less likely to have toxic effects compared to synthetic compounds. In addition, Kukulkanin B has been shown to have high specificity for the integrin αvβ3 receptor, which makes it a promising candidate for drug development. However, one of the limitations of using Kukulkanin B in lab experiments is that it is difficult to obtain in large quantities due to the low yield of venom extraction.
Direcciones Futuras
There are several future directions for the research on Kukulkanin B. One of the directions is to investigate the potential of the peptide in treating other types of cancer. Another direction is to investigate the potential of Kukulkanin B in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is a need to investigate the safety and toxicity of Kukulkanin B in animal models before it can be used in clinical trials.
Conclusion:
In conclusion, Kukulkanin B is a promising peptide that has shown potential applications in various fields such as drug development, neuroscience, and cancer research. The peptide exerts its effects by binding to specific receptors on the surface of cells and has been shown to have various biochemical and physiological effects. Although there are limitations to using Kukulkanin B in lab experiments, the future directions for research on the peptide are promising and warrant further investigation.
Aplicaciones Científicas De Investigación
Kukulkanin B has shown potential applications in various fields such as drug development, neuroscience, and cancer research. In drug development, the peptide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In neuroscience, Kukulkanin B has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, the peptide has shown potential in inhibiting the growth of tumor cells and inducing apoptosis.
Propiedades
Número CAS |
124704-83-2 |
|---|---|
Nombre del producto |
Kukulkanin B |
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O5/c1-21-16-14(19)9-7-12(15(16)20)13(18)8-4-10-2-5-11(17)6-3-10/h2-9,17,19-20H,1H3/b8-4+ |
Clave InChI |
ZFZIDBSKEIJNRS-XBXARRHUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES |
COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |
SMILES canónico |
COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |
Sinónimos |
2',4',4-trihydroxy-3'-methoxyxchalcone kukulkanin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



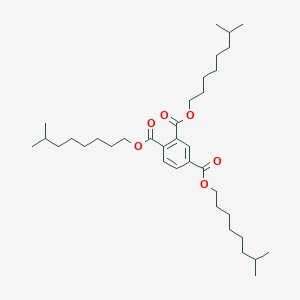
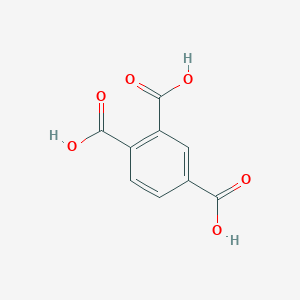
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
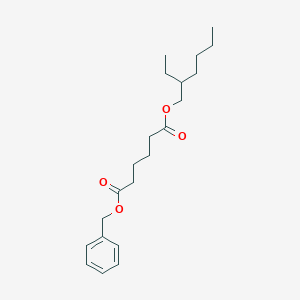
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
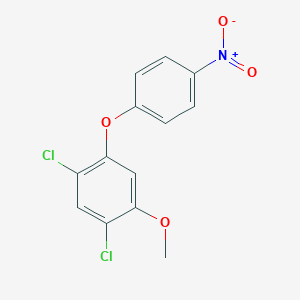
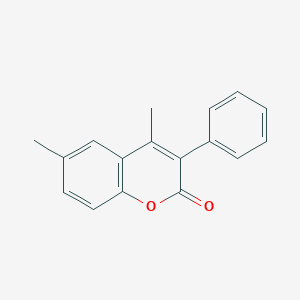
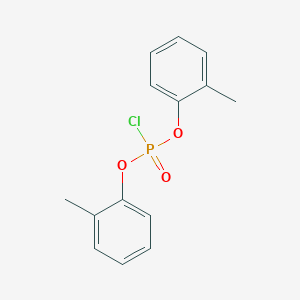
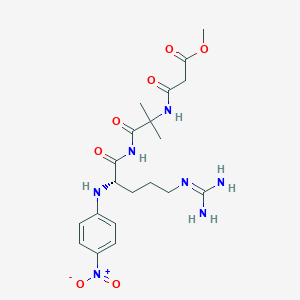
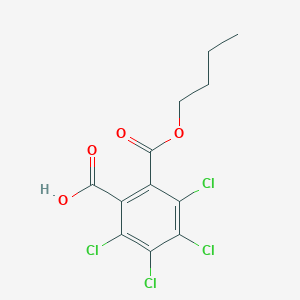
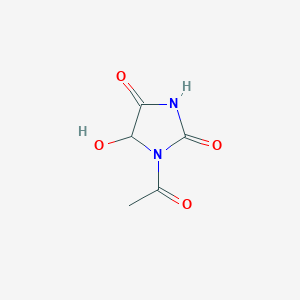
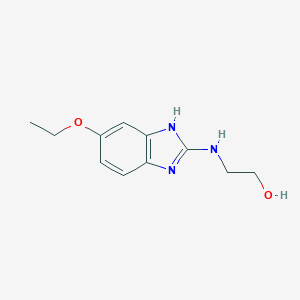
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
